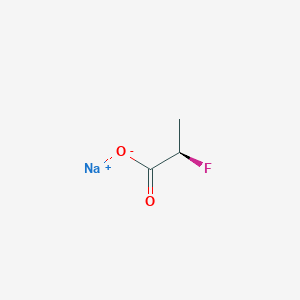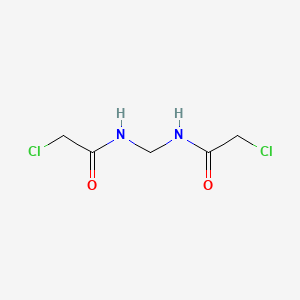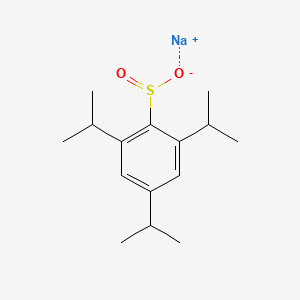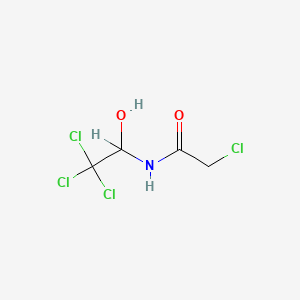![molecular formula C9H16NNaS2 B6612263 sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide CAS No. 7346-67-0](/img/structure/B6612263.png)
sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide (SCE) is a synthetic compound derived from sulfanilamide, a commonly used antibacterial agent. It is used in laboratory experiments for its ability to inhibit the growth of bacteria, fungi, and other microorganisms. It is also used as a preservative for food, pharmaceuticals, and cosmetics. SCE has been shown to have a wide range of applications in scientific research and biotechnology.
Wissenschaftliche Forschungsanwendungen
Sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide has a wide range of applications in scientific research and biotechnology. It is used as an antimicrobial agent in food preservation, pharmaceuticals, and cosmetics. It is also used in laboratory experiments to study the growth and development of bacteria, fungi, and other microorganisms. In addition, it is used to study the effects of environmental factors on microbial growth.
Wirkmechanismus
Sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide is an antimicrobial agent that acts by inhibiting the growth of bacteria, fungi, and other microorganisms. It does this by disrupting the cell wall of the microorganism, preventing the synthesis of proteins, and interfering with the production of energy. The exact mechanism of action is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the metabolism of the microorganism.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have antibacterial, antifungal, and antiviral activity. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide has several advantages for laboratory experiments. It is a safe and effective antimicrobial agent that is easy to synthesize and is cost-effective. It is also stable and can be stored for long periods of time. The major limitation of this compound is that it is not effective against all types of microorganisms.
Zukünftige Richtungen
The future of sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide in scientific research and biotechnology is promising. It has potential applications in the development of new antimicrobial agents and preservatives, as well as in the study of environmental factors and their effects on microbial growth. It could also be used to study the biochemical and physiological effects of this compound on humans and other organisms. In addition, it could be used to develop new methods of synthesis and purification.
Synthesemethoden
Sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide is synthesized from sulfanilamide, an antibacterial agent, by reacting it with cyclohexyl(ethyl)carbamothioyl chloride. This reaction is carried out in an inert atmosphere and yields a white crystalline solid. The product is then purified by recrystallization and the purity is determined by HPLC analysis. This method of synthesis is simple, efficient, and cost-effective.
Eigenschaften
IUPAC Name |
sodium;N-cyclohexyl-N-ethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS2.Na/c1-2-10(9(11)12)8-6-4-3-5-7-8;/h8H,2-7H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFXFAMIJHXFIL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=S)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NNaS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![sodium [(3-methylphenyl)carbamothioyl]sulfanide](/img/structure/B6612239.png)
![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)



